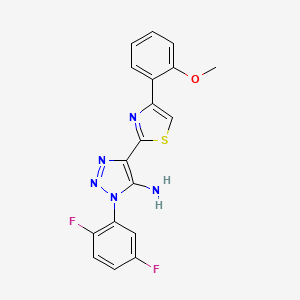

1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Descripción

The compound 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine features a triazole-thiazole core substituted with a 2,5-difluorophenyl group at position 1 and a 2-methoxyphenyl-substituted thiazole at position 3. Its molecular formula is C₁₈H₁₄F₂N₆OS, with a calculated molecular weight of 400.3 g/mol. This structure combines electron-withdrawing fluorine atoms and an electron-donating methoxy group, which may influence physicochemical properties and biological interactions. Below, we compare this compound with structurally related analogs to highlight key similarities and differences.

Propiedades

IUPAC Name |

3-(2,5-difluorophenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N5OS/c1-26-15-5-3-2-4-11(15)13-9-27-18(22-13)16-17(21)25(24-23-16)14-8-10(19)6-7-12(14)20/h2-9H,21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLJMXTYBSURFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

The mechanism of action of 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The fluorine atoms may enhance the compound’s binding affinity and metabolic stability.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The table below summarizes structural variations among the target compound and analogs:

Key Observations:

- Substituent Positional Effects : The target compound’s 2,5-difluorophenyl group contrasts with the 2,4-difluorophenyl in ’s analog, which may alter steric interactions in binding pockets.

- Hybrid Backbones : Compound 4 () incorporates a dihydro-pyrazole-thiazole system, increasing rigidity compared to the target’s simpler triazole-thiazole framework.

Physicochemical Properties

- Solubility : The methoxy group in the target compound likely enhances aqueous solubility compared to halogenated analogs (e.g., ’s chlorine-substituted thiazole).

- Crystal Packing : Isostructural compounds 4 and 5 () exhibit nearly identical conformations but differ in halogen-driven van der Waals interactions, with chlorine (smaller atomic radius) enabling tighter packing than bromine .

- Thermal Stability: No direct data are available for the target compound, but nitro-substituted analogs () may exhibit lower thermal stability due to the nitro group’s destabilizing effects.

Actividad Biológica

The compound 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring connected to a thiazole moiety and various aromatic substituents that contribute to its biological properties.

Pharmacological Profile

- Antimicrobial Activity

- Triazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, triazole-thiadiazole hybrids demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.046 μM .

| Compound Type | MIC (μM) against S. aureus | MIC (μM) against E. coli |

|---|---|---|

| Triazole-thiadiazole | 0.046 | 0.068 |

| Control (Ampicillin) | 0.68 | 2.96 |

-

Anticancer Activity

- The triazole scaffold has also been associated with anticancer properties. Research indicates that certain derivatives can inhibit tubulin polymerization, a crucial mechanism in cancer cell proliferation. For example, compounds linked with diphenylurea derivatives showed promising results in inhibiting indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor growth .

- Anti-inflammatory and Antiviral Properties

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is significantly influenced by their structural features:

- Substituents : Electron-withdrawing groups (like fluorine) at specific positions on the phenyl rings enhance antimicrobial potency.

- Linkage : The presence of thiazole moieties contributes to improved interaction with biological targets.

- Hybridization : Combining different pharmacophores can lead to enhanced efficacy and selectivity against specific pathogens or cancer cells .

Case Studies

-

Antimicrobial Study :

A recent study synthesized various triazole derivatives and evaluated their antimicrobial activity against resistant strains of bacteria. The synthesized compound exhibited an MIC comparable to that of established antibiotics like vancomycin . -

Cancer Cell Line Assays :

In vitro assays using HeLa cells demonstrated that the compound inhibited cell growth effectively at concentrations below 10 μM, indicating its potential as an anticancer agent .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

- Antibacterial Properties : Recent studies have shown that triazole derivatives exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure of the compound enhances its interaction with bacterial enzymes, making it a promising candidate for antibiotic development .

- Antifungal Activity : The compound's antifungal properties have been explored in relation to its ability to inhibit fungal sterol biosynthesis. This mechanism is crucial for developing treatments against fungal infections resistant to conventional therapies .

- Antiviral Potential : Triazole derivatives are also being investigated for their antiviral properties. The unique structure of this compound may allow it to interfere with viral replication processes, offering a potential pathway for antiviral drug development .

Anticancer Research

The thiazole moiety within the compound has been linked to anticancer activity. Compounds containing thiazole rings have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines. Research indicates that modifications on the triazole and thiazole structures can enhance their efficacy as anticancer agents .

Supramolecular Chemistry

The unique structural characteristics of 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine allow it to participate in supramolecular assemblies. These assemblies can be utilized in the development of new materials with tailored properties for applications in electronics and photonics .

Corrosion Inhibition

Recent studies have highlighted the potential of triazole derivatives as corrosion inhibitors in metal protection. The compound's ability to form stable complexes with metal surfaces can significantly reduce corrosion rates, making it valuable in industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by Hassan et al. synthesized various triazole derivatives and evaluated their antimicrobial efficacy against MRSA. The results indicated that compounds with similar structures to 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In another study focusing on thiazole derivatives, researchers found that compounds with structural similarities to the target compound showed significant cytotoxic effects on breast cancer cell lines. The study emphasized the importance of substituent positions on the thiazole ring for enhancing anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-difluorophenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine?

- Methodology : The compound can be synthesized via cyclization reactions, leveraging nucleophilic substitution and azide-alkyne cycloaddition (CuAAC). For example, thiazole intermediates are first prepared by reacting 2-bromo-1-(2-methoxyphenyl)ethanone with thiourea derivatives under reflux conditions. Subsequent triazole formation involves copper-catalyzed reactions between azides and alkynes .

- Optimization : Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) improves yield and reduces side products compared to conventional heating .

Q. How is structural characterization performed for this compound?

- Techniques :

- X-ray crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving fluorine and sulfur atom positions .

- Spectroscopy : ¹H/¹³C NMR (to confirm aromatic substituents and triazole/thiazole rings) and HRMS (for molecular ion validation). IR spectroscopy identifies amine (-NH₂) and thiazole (C=S) functional groups .

Q. What in vitro assays are suitable for initial biological screening?

- Antimicrobial Activity : Follow protocols from , using broth microdilution (MIC determination against S. aureus and E. coli). Include positive controls like ciprofloxacin.

- Antiproliferative Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations and comparison to reference compounds (e.g., doxorubicin) .

Advanced Research Questions

Q. How can synthetic by-products be minimized during triazole-thiazole coupling?

- Challenge : Competing side reactions (e.g., over-alkylation or oxidation) occur due to the reactivity of the thiazole sulfur and triazole amine groups.

- Solutions :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of thiazole to triazole precursor) and employ catalysts like Pd(OAc)₂ for regioselective coupling .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) .

Q. How to resolve contradictions in spectroscopic data for substituent orientation?

- Case Study : Discrepancies in NMR NOE signals for 2,5-difluorophenyl vs. 2-methoxyphenyl orientations.

- Approach :

- Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of fluorine and methoxy protons.

- Cross-validate with computational docking (AutoDock Vina) to predict steric and electronic interactions influencing substituent positioning .

Q. What strategies enhance the compound’s antimicrobial activity through structure-activity relationships (SAR)?

- Key Modifications :

- Fluorine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) increases membrane permeability .

- Thiazole Optimization : Replace 2-methoxyphenyl with 4-pyridyl to improve target binding (e.g., bacterial dihydrofolate reductase) .

Q. How can computational methods accelerate reaction design for novel derivatives?

- Tools :

- Reaction Path Search : Quantum chemical calculations (Gaussian 16) identify low-energy pathways for triazole-thiazole cyclization .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and temperatures .

Q. What crystallization strategies improve X-ray diffraction quality for this compound?

- Challenges : Poor crystal formation due to flexible triazole-amine linkage.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.